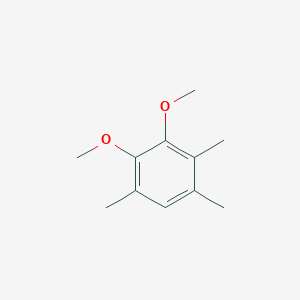

Dimethoxy-3,4,6-trimethylbenzene

Descripción

2,5-Dimethoxy-3,4,6-trimethylbenzene is a polysubstituted aromatic compound characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and three methyl (-CH₃) groups at positions 3, 4, and 6 on the benzene ring. This substitution pattern confers unique physicochemical properties, making it a versatile intermediate in organic synthesis, pharmaceuticals, and polymer chemistry. It is frequently utilized in Grignard reactions to synthesize vitamin E precursors (e.g., (3R,5RIS)-5-(2,5-dimethoxy-3,4,6-trimethylphenyl)-3-methylpentane-1,3,5-triol) and as a monomer for redox-active polymers when functionalized with methacrylate groups . Its molecular weight is approximately 210.27 g/mol, with a purity ≥95% in laboratory-grade preparations .

Propiedades

Fórmula molecular |

C11H16O2 |

|---|---|

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

2,3-dimethoxy-1,4,5-trimethylbenzene |

InChI |

InChI=1S/C11H16O2/c1-7-6-8(2)10(12-4)11(13-5)9(7)3/h6H,1-5H3 |

Clave InChI |

HLEBAYYMSSOZHH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1C)OC)OC)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Trimethylbenzene Isomers (TMBs)

Trimethylbenzene isomers—1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene (mesitylene)—are volatile organic compounds (VOCs) commonly found in environmental pollutants. Key distinctions include:

Key Findings :

- The methoxy groups in 2,5-dimethoxy-3,4,6-trimethylbenzene increase polarity compared to non-oxygenated TMBs, reducing volatility and enhancing suitability for solid-phase synthesis .

- TMBs exhibit higher environmental mobility due to their lower molecular weight and hydrophobicity, complicating bioremediation efforts .

Bis(2,5-Dimethoxy-3,4,6-Trimethylphenyl)methane

This dimeric compound shares the core structure of 2,5-dimethoxy-3,4,6-trimethylbenzene but features a methylene (-CH₂-) bridge linking two aromatic rings. Comparisons include:

Key Findings :

2,5-Dimethoxy-3,4,6-Trimethylbenzaldehyde

This aldehyde derivative retains the methoxy and methyl substituents but introduces a reactive aldehyde (-CHO) group:

Key Findings :

Methacrylate Derivatives

Functionalization with methacrylate groups (e.g., 2,5-dimethoxy-3,4,6-trimethylbenzyl methacrylate) introduces polymerizable vinyl groups:

Key Findings :

- Methacrylation enhances compatibility with radical polymerization techniques, critical for creating conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.